molecular formula C23H16ClNO2S B2945924 Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate CAS No. 339102-97-5

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate

Cat. No.: B2945924
CAS No.: 339102-97-5
M. Wt: 405.9
InChI Key: OBROUCWJTFINQW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate is a complex organic compound characterized by the presence of a quinoline ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-(4-bromophenyl)quinolin-2-yl]sulfanyl}benzoate
  • Methyl 2-{[3-(4-fluorophenyl)quinolin-2-yl]sulfanyl}benzoate
  • Methyl 2-{[3-(4-methylphenyl)quinolin-2-yl]sulfanyl}benzoate

Uniqueness

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)quinolin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2S/c1-27-23(26)18-7-3-5-9-21(18)28-22-19(15-10-12-17(24)13-11-15)14-16-6-2-4-8-20(16)25-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBROUCWJTFINQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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